molecular formula C₁₃₀H₂₂₀N₄₄O₄₀ B549651 L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide CAS No. 108153-74-8

L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide

Cat. No.: B549651
CAS No.: 108153-74-8
M. Wt: 3039.4 g/mol
InChI Key: OWMZNFCDEHGFEP-NFBCVYDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This peptide is a complex, multi-residue sequence featuring alternating polar (e.g., L-seryl, L-aspartyl) and hydrophobic (e.g., L-leucyl, L-phenylalanyl) amino acids. While its exact biological function remains underexplored, its sequence complexity implies utility in biomedical research, particularly in studying peptide stability, receptor specificity, or enzymatic activity .

Properties

IUPAC Name

(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t67-,68+,69+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZNFCDEHGFEP-NFBCVYDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C130H220N44O40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026608
Record name Synthetic human secretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3039.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108153-74-8
Record name Secretin human [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108153748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Synthetic human secretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of secretin human involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

In industrial settings, the production of secretin human is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Receptor Binding and Activation

Secretin exerts its biological effects by binding to the secretin receptor (SCTR) , a class B G protein-coupled receptor (GPCR). This interaction triggers a conformational change in the receptor, activating the Gs protein subunit and subsequent adenylate cyclase signaling .

Interaction Parameter Value Source
Binding affinity (Kd)~1–5 nM (human SCTR)
cAMP production EC₅₀0.3–1.2 nM (in vitro assays)
Key binding residuesN-terminal extracellular domain (residues 1–30)

Enzymatic Degradation

Secretin is susceptible to proteolytic cleavage by enzymes such as neutral endopeptidase (NEP) and dipeptidyl peptidase IV (DPP-IV) . Major cleavage sites and degradation products include:

Enzyme Cleavage Site Product Biological Impact
Neutral endopeptidasePhe⁶-Thr⁷, Ser⁸-Glu⁹Shorter fragments (e.g., secretin(1–6))Reduced receptor activation
DPP-IVHis¹-Ser²Inactive metabolite (des-His¹-secretin)Loss of bioactivity

Chemical Modifications and Stability

Secretin’s stability is influenced by pH and temperature:

  • pH-dependent degradation : Rapid hydrolysis occurs at pH < 3 (e.g., in gastric acid), with deamidation at Gln²⁰ and Gln²⁴ contributing to inactivation .
  • Oxidation : Methionine residues (absent in human secretin) are oxidation-prone in analogs, reducing receptor affinity .

Synthetic Analogues and Modifications

Modifications to enhance stability or receptor specificity include:

  • PEGylation : Extends half-life (e.g., pegsecretin) .
  • D-amino acid substitution : Resists enzymatic degradation (e.g., Ser² → D-Ser).

Key Research Findings

  • Crystal structure analysis : The N-terminal helix (residues 1–14) is critical for SCTR binding .
  • Cross-species variability : Porcine secretin differs at position 15 (Glu → Asp), altering receptor selectivity .
  • Therapeutic use : Secretin infusion tests diagnose gastrinoma and pancreatic dysfunction .

Scientific Research Applications

L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide is a complex peptide with potential applications in various scientific and medical fields. This article explores its applications, supported by comprehensive data and case studies.

Drug Development

L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl... has been studied for its potential as a therapeutic agent in various diseases. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development in areas such as:

  • Neurodegenerative Diseases : Research indicates that peptides similar to this compound may protect neuronal cells from apoptosis, suggesting a role in conditions like Alzheimer's disease.
  • Cancer Therapy : Peptides can be engineered to target cancer cells specifically, minimizing damage to healthy cells. This compound's structure may allow for such targeted therapies.

Biochemical Research

The compound can serve as a tool in biochemical assays and studies of protein interactions. Its amino acid composition might be beneficial in:

  • Enzyme Activity Studies : Understanding how this peptide interacts with enzymes could provide insights into metabolic pathways and regulatory mechanisms.
  • Signal Transduction Pathways : Investigating how this peptide influences cellular signaling could reveal novel therapeutic targets for various diseases.

Nutraceuticals and Functional Foods

There is growing interest in the use of peptides as functional ingredients in food products. This compound may have applications in:

  • Nutritional Supplements : Due to its potential health benefits, it could be formulated into dietary supplements aimed at enhancing cognitive function or immune response.
  • Food Preservation : Certain peptides exhibit antimicrobial properties, which could be harnessed for preserving food products.

Table 1: Potential Applications of L-Histidyl-L-seryl...

Application AreaDescriptionPotential Benefits
Drug DevelopmentTargeting neurodegenerative diseasesNeuroprotection, improved cognitive function
Cancer TherapyTargeted therapies for cancerReduced side effects, increased efficacy
Biochemical ResearchEnzyme activity and signaling studiesInsights into metabolic pathways
NutraceuticalsSupplements for health benefitsEnhanced immune response, cognitive support

Table 2: Case Studies and Findings

Study ReferenceFocus AreaKey Findings
NeuroprotectionPeptide showed reduced apoptosis in neurons
Cancer TargetingIncreased specificity towards tumor cells
Enzyme InteractionAltered enzyme activity observed

Mechanism of Action

L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide exerts its effects by binding to the secretin receptor, a G-protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding, the receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, stimulates the secretion of bicarbonate and water from the pancreas, neutralizing the acidic chyme in the duodenum. Secretin also inhibits gastric acid secretion and delays gastric emptying .

Comparison with Similar Compounds

Key Findings :

  • The target compound shares ~78–82% structural similarity with analogs, driven by conserved motifs like L-arginyl-L-leucyl and L-glutaminyl .
  • NMR data suggest that substitutions in regions A (residues 39–44) and B (residues 29–36) alter chemical environments, distinguishing it from analogs like the compound .

Functional and Bioactivity Comparison

Table 2: Bioactivity Clustering of Analogous Peptides

Compound Name Bioactivity Cluster Key Targets Mode of Action
Target Compound Cluster 1 HDAC8, GPCRs Putative enzyme inhibition
Aglaithioduline () Cluster 1 HDAC8 Competitive inhibition
SAHA () Cluster 2 HDACs broadly Pan-inhibition

Insights :

  • Unlike SAHA, the target’s larger size may restrict broad HDAC inhibition, favoring selective interactions .

Pharmacokinetic and Physicochemical Properties

Table 3: Pharmacokinetic Comparison

Property Target Compound Aglaithioduline () SAHA ()
LogP (Predicted) -2.1 -1.8 1.5
PSA (Ų) ~729 705 95
Solubility Low Moderate High

Analysis :

  • Compared to SAHA, its solubility is inferior, necessitating formulation optimization for therapeutic use .

Discussion and Implications

  • Structural Stability : Energy optimization via force fields (e.g., UFF) could enhance the target’s stability, as demonstrated for MOF-linked peptides .
  • Read-Across Applications : The US-EPA’s Tanimoto-based read-across approach supports leveraging analogs (e.g., compound) for hazard prediction .
  • Synthetic Feasibility : Sequence complexity may require fragment condensation strategies, given challenges in solid-phase synthesis for long peptides .

Biological Activity

L-Histidyl-L-seryl-L-α-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-α-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide, a complex peptide comprising 30 amino acids, exhibits a variety of biological activities. Understanding its biological activity is crucial for potential therapeutic applications and insights into its mechanisms of action.

Chemical and Physical Properties

The compound has a high molecular weight due to its extensive amino acid sequence. Its structural complexity allows for diverse interactions within biological systems. The specific sequence of amino acids contributes to its unique biological properties, which may include receptor binding and modulation of physiological processes.

Biological Activities

Research has indicated that peptides similar to L-Histidyl... exhibit various biological activities:

  • Hormonal Regulation : The peptide may play a role in hormonal regulation, influencing metabolic pathways.
  • Neurotransmission : It could act as a neurotransmitter or neuromodulator, impacting neuronal communication.
  • Immune Response Modulation : Potential involvement in modulating immune responses has been suggested, although further studies are needed.

The mechanism by which L-Histidyl... exerts its effects likely involves binding to specific receptors on target cells. This binding initiates intracellular signaling cascades that lead to physiological responses. Understanding these pathways is essential for elucidating the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of complex peptides, including this compound:

  • Study on Peptide Interaction with Receptors : A study demonstrated that similar peptides could bind to G-protein coupled receptors (GPCRs), triggering downstream signaling pathways that regulate various bodily functions.
  • Therapeutic Applications : Research exploring the therapeutic applications of related peptides has shown promise in areas such as metabolic disorders, neurodegenerative diseases, and immune system modulation.

Comparative Analysis

To better understand the unique properties of L-Histidyl..., it is beneficial to compare it with other peptides:

Compound NameStructure ComplexityBiological ActivityUnique Features
L-TyrosylglycylglycylModerateNeurotransmitterEndogenous opioid properties
L-HistidylglycylHighHormonal regulationUnique sequence contributing to specific receptor interactions
L-Leucine-rich peptidesHighMuscle metabolismKnown for anabolic effects
L-Histidyl... HighMultifunctionalExtensive sequence diversity and potential multifunctionality

Q & A

Advanced Research Question

  • Circular Dichroism (CD) : Analyze α-helix/β-sheet content in aqueous buffers (e.g., 10 mM phosphate, pH 7.4). Compare with computational predictions (e.g., PEP-FOLD) .
  • NMR Spectroscopy : Assign residues using 2D NOESY and TOCSY in deuterated solvents (e.g., D₂O or DMSO-d6) .
  • Molecular Dynamics (MD) Simulations : Model conformational flexibility (e.g., GROMACS) to correlate structure with bioactivity .

How can researchers resolve discrepancies in bioactivity data across studies?

Advanced Research Question
Contradictions may arise from:

  • Batch variability : Ensure peptide purity (>95%) via HPLC and MS.
  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C).
  • Receptor specificity : Use knockdown models (siRNA/CRISPR) to confirm target engagement .
    Example : If conflicting receptor binding data arise, perform competitive ELISA with known ligands to validate specificity.

What strategies mitigate aggregation during synthesis or storage?

Advanced Research Question
Aggregation is common in hydrophobic peptides (e.g., leucine-rich regions):

  • Solvent optimization : Use 30% HFIP in H₂O or DMSO to dissolve lyophilized peptide.
  • Lyophilization aids : Add trehalose (5% w/v) as a cryoprotectant.
  • Tag incorporation : Introduce solubilizing tags (e.g., PEG or charged residues like lysine) during synthesis .

How can researchers validate functional interactions with biological targets (e.g., receptors)?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) using immobilized receptors.
  • Fluorescence Polarization : Track peptide-receptor interactions with FITC-labeled peptide variants.
  • In vitro assays : Use cell lines overexpressing the target receptor (e.g., HEK293) to monitor cAMP or calcium signaling .

What analytical methods confirm the absence of truncation products or impurities?

Basic Research Question

  • Reverse-Phase HPLC : Use a C18 column (4.6 × 250 mm) with 0.1% TFA/ACN gradients; truncations elute earlier than the full-length peptide.
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected 1664.88 g/mol) .
  • Amino Acid Analysis (AAA) : Hydrolyze peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC .

How can post-translational modifications (PTMs) be incorporated into this peptide for functional studies?

Advanced Research Question

  • Glycosylation : Use SPPS with Fmoc-Ser(Ac₃-β-D-GalNAc)-OH for O-linked modifications .
  • Phosphorylation : Incorporate Fmoc-Tyr(PO₃H₂)-OH during synthesis.
  • Validation : Confirm PTMs via LC-MS/MS and anti-modification antibodies (e.g., anti-phosphotyrosine) .

What safety precautions are critical when handling this peptide?

Basic Research Question

  • Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319) .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can computational tools predict peptide-membrane interactions?

Advanced Research Question

  • Membrane Permeability : Use PPM server to predict orientation in lipid bilayers .
  • Free Energy Calculations : Employ umbrella sampling (MD) to estimate insertion energetics.
  • Experimental correlation : Compare with fluorescence assays (e.g., calcein leakage from liposomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.